![molecular formula C17H14N4O2 B1398059 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid CAS No. 849235-68-3](/img/structure/B1398059.png)
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid
Descripción general
Descripción
“4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid” is a chemical compound with the molecular formula C17H14N4O2 . It has a molecular weight of 306.32 g/mol . This compound is also known by its CAS number 849235-68-3 .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21) . The Canonical SMILES for this compound is C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.32 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of this compound is 306.11167570 g/mol . The Topological Polar Surface Area of this compound is 88 Ų .
Aplicaciones Científicas De Investigación
Photoluminescent Properties
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid and its derivatives have been explored for their unique photoluminescent properties. For instance, Srivastava et al. (2017) synthesized compounds exhibiting luminescence in both solution and solid states, showing potential for applications in optical materials and sensors (Srivastava et al., 2017).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of this compound have been utilized for quality control and separation processes. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the compound's role in analytical methodologies (Ye et al., 2012).
Structural and Physicochemical Studies
The compound's derivatives have been synthesized and analyzed for their structural and physicochemical characteristics. Tzimopoulos et al. (2010) investigated triorganostannyl esters of related compounds, providing insight into their molecular structures and interactions, important for material science and coordination chemistry (Tzimopoulos et al., 2010).
Drug Synthesis
In pharmaceutical research, derivatives of this compound have been synthesized as part of the development process for drugs like nilotinib, as reported by Yankun et al. (2011). This illustrates the compound's significance in medicinal chemistry and drug development (Yankun et al., 2011).
Antimicrobial Activities
The compound and its derivatives have been explored for potential antimicrobial activities. Studies like those by Kalshetty et al. (2013) synthesized Schiff base ligands and metal complexes derived from related compounds, showing antimicrobial properties, highlighting their potential in combating microbial infections (Kalshetty et al., 2013).
Antitumor Agents
Gangjee et al. (2005) designed and synthesized derivatives as antitumor agents, demonstrating the compound's utility in cancer research and therapy (Gangjee et al., 2005).
Propiedades
IUPAC Name |
4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(23)13-5-3-12(4-6-13)10-20-17-19-9-7-15(21-17)14-2-1-8-18-11-14/h1-9,11H,10H2,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKURPVKNVDIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)NCC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid | |
CAS RN |
849235-68-3 | |
| Record name | 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

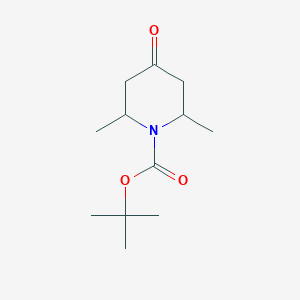
![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
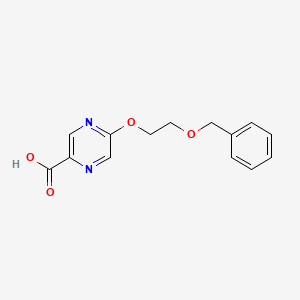

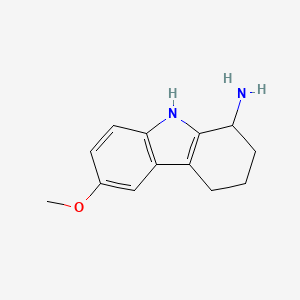
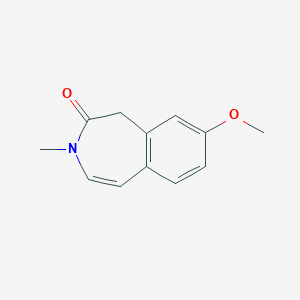
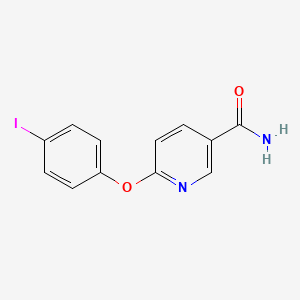
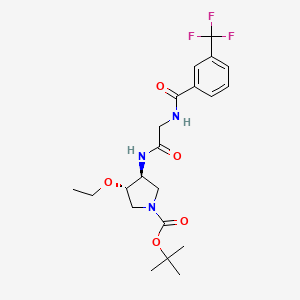
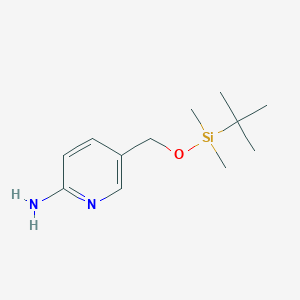

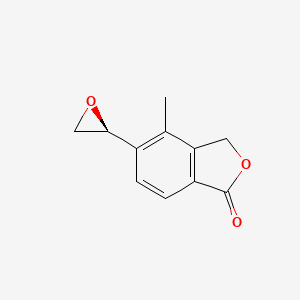

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)